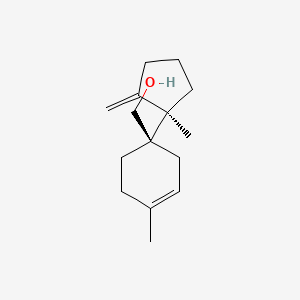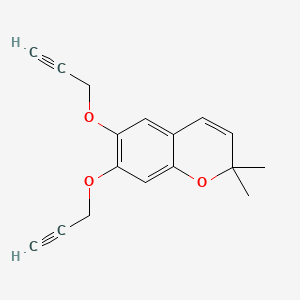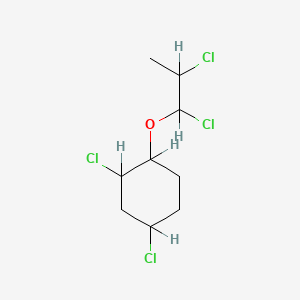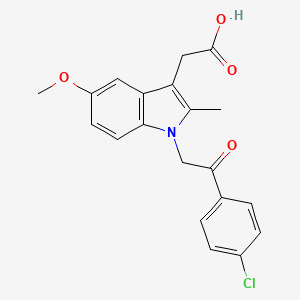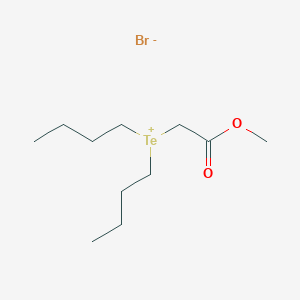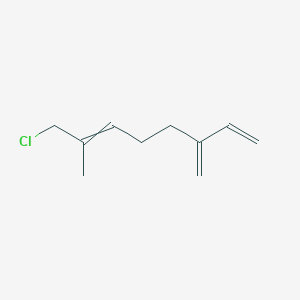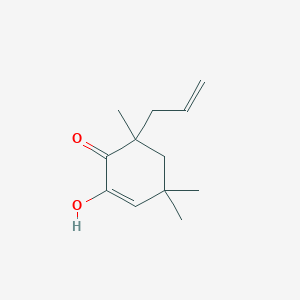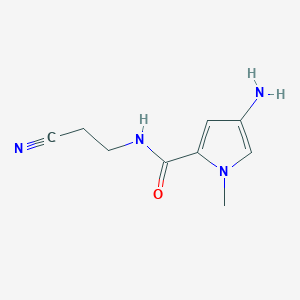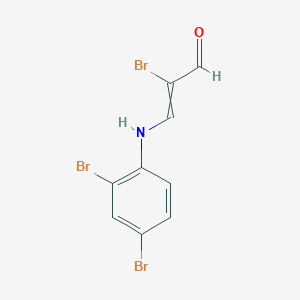![molecular formula C28H35NO B14335242 5-[2-(4-Butylphenyl)ethyl]-2-[4-(pentyloxy)phenyl]pyridine CAS No. 105052-99-1](/img/structure/B14335242.png)
5-[2-(4-Butylphenyl)ethyl]-2-[4-(pentyloxy)phenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(4-Butylphenyl)ethyl]-2-[4-(pentyloxy)phenyl]pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with two phenyl groups, one of which is further substituted with a butyl group and the other with a pentyloxy group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-Butylphenyl)ethyl]-2-[4-(pentyloxy)phenyl]pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-Butylphenyl)ethyl]-2-[4-(pentyloxy)phenyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5-[2-(4-Butylphenyl)ethyl]-2-[4-(pentyloxy)phenyl]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(4-Butylphenyl)ethyl]-2-[4-(pentyloxy)phenyl]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Pentyloxy)phenyl]pyridine
- 5-[2-(4-Butylphenyl)ethyl]pyridine
- 2-[4-(Butylphenyl)ethyl]pyridine
Uniqueness
5-[2-(4-Butylphenyl)ethyl]-2-[4-(pentyloxy)phenyl]pyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
105052-99-1 |
|---|---|
Molecular Formula |
C28H35NO |
Molecular Weight |
401.6 g/mol |
IUPAC Name |
5-[2-(4-butylphenyl)ethyl]-2-(4-pentoxyphenyl)pyridine |
InChI |
InChI=1S/C28H35NO/c1-3-5-7-21-30-27-18-16-26(17-19-27)28-20-15-25(22-29-28)14-13-24-11-9-23(10-12-24)8-6-4-2/h9-12,15-20,22H,3-8,13-14,21H2,1-2H3 |
InChI Key |
DMOVGJKMFBKTGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=NC=C(C=C2)CCC3=CC=C(C=C3)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


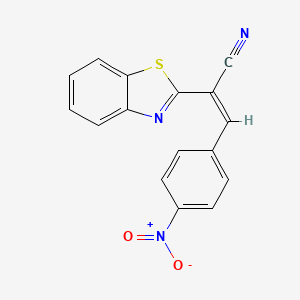

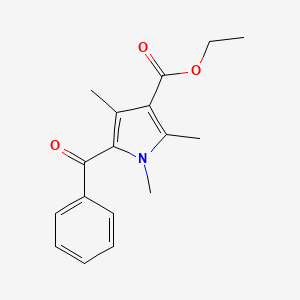
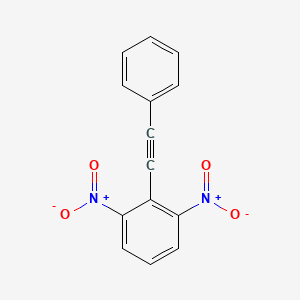
![3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B14335186.png)
